molecular formula C8H17N3O B2969889 2-Azepan-1-ylacetohydrazide CAS No. 7408-07-3

2-Azepan-1-ylacetohydrazide

Cat. No. B2969889
CAS RN: 7408-07-3
M. Wt: 171.244
InChI Key: CNUWCOZKIQUWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azepan-1-ylacetohydrazide is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure would require more detailed information or a structural analysis tool .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Thermochemical Insights and Conformational Energetics

A study by Freitas et al. (2014) focused on the thermochemical properties of azepan and azepan-1-ylacetonitrile. This research provided insights into the conformational energetics and stability of these compounds, offering a foundational understanding for further chemical and pharmacological investigations Freitas et al., 2014.

Antimalarial and Antileukemic Agents

Scovill et al. (1982) discussed the synthesis of 2-acetylpyridine thiosemicarbazones complexes with transition metals, showing reduced antimalarial activity but enhanced antileukemic properties in mice, demonstrating the potential pharmaceutical applications of azepane derivatives Scovill et al., 1982.

Novel Azepane Derivatives as PKB Inhibitors

Breitenlechner et al. (2004) developed novel azepane derivatives evaluated for protein kinase B (PKB) inhibition, showing significant potential for therapeutic applications in diseases where PKB plays a critical role Breitenlechner et al., 2004.

Neuropeptide Y Y2 Receptor Antagonists

Doods et al. (1999) characterized the first potent and selective non-peptide neuropeptide Y Y2 receptor antagonist, illustrating the utility of azepane-based compounds in developing new therapeutic agents targeting the nervous system Doods et al., 1999.

Synthesis and Pharmaceutical Applications

Zha et al. (2019) provided a comprehensive review on the pharmaceutical significance of azepane-based motifs, highlighting their diverse pharmacological properties and structural diversity. The review underscores the role of azepane derivatives in drug discovery, particularly in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial applications Zha et al., 2019.

properties

IUPAC Name

2-(azepan-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-10-8(12)7-11-5-3-1-2-4-6-11/h1-7,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUWCOZKIQUWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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